Metaflumizona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metaflumizón tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los bloqueadores de los canales de sodio y sus interacciones con los sistemas nerviosos de los insectos.

Biología: Se investiga por sus efectos en la fisiología y el comportamiento de los insectos.

Industria: Se utiliza en el desarrollo de nuevos insecticidas y estrategias de control de plagas

Mecanismo De Acción

Metaflumizón ejerce sus efectos bloqueando los canales de sodio en el sistema nervioso de los insectos. Esta acción interrumpe el flujo normal de iones sodio, lo que lleva a la parálisis y la muerte del insecto. Los objetivos moleculares incluyen los canales de sodio activados por voltaje, y las vías involucradas están relacionadas con la inhibición del flujo de iones sodio, lo cual es crítico para la transmisión del impulso nervioso .

Safety and Hazards

Direcciones Futuras

While Metaflumizone has been marketed globally for several years and got registered in India in the year 2009, specifically for the control of DBM on cabbage, to our knowledge, no food safety aspects of Metaflumizone residue on cabbage have ever been reported in the literature in India or elsewhere . Therefore, future research could focus on evaluating the persistence of Metaflumizone on various crops and its risk assessment .

Análisis Bioquímico

Biochemical Properties

Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . It interacts with these sodium channels by binding selectively to the slow-inactivated state . This interaction is characteristic of the semicarbazone class of insecticides, to which Metaflumizone belongs .

Cellular Effects

Metaflumizone exhibits substantial toxicity against various insects. For instance, it has been shown to have significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . This indicates that Metaflumizone can influence cell function by disrupting normal neural activity, leading to paralysis and eventual death of the insect .

Molecular Mechanism

The molecular mechanism of Metaflumizone involves the blocking of sodium channels in target insects . It achieves this by binding selectively to the slow-inactivated state of these channels . This results in flaccid paralysis, effectively immobilizing the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, Metaflumizone has been observed to have long-term effects on cellular function. For instance, sublethal exposure to Metaflumizone significantly shortened adult longevity, extended pupal developmental times, and led to reduced pupal weight, pupation rates, and adult fecundity in the treated parental generation at LC10 or LC30 concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Metaflumizone vary with different dosages. For instance, in rats given Metaflumizone orally by gavage, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight .

Metabolic Pathways

Metaflumizone is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma .

Transport and Distribution

Metaflumizone is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .

Subcellular Localization

Given its mechanism of action, it is likely that Metaflumizone localizes to the areas of the cell where voltage-dependent sodium channels are present, such as the cell membrane .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Metaflumizón implica la reacción de 4-(trifluorometoxi)anilina con 4-(trifluorometil)benzaldehído para formar una base de Schiff intermedia. Esta intermedia luego se hace reaccionar con hidrazina para formar la estructura de semicarbazona .

Métodos de Producción Industrial

La producción industrial de Metaflumizón generalmente involucra la síntesis a gran escala utilizando las mismas reacciones químicas que en la síntesis de laboratorio, pero optimizadas para rendimientos y pureza más altos. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares requeridos para el uso agrícola .

Análisis De Reacciones Químicas

Tipos de Reacciones

Metaflumizón experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Metaflumizón se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes.

Sustitución: Metaflumizón puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Varios derivados oxidados de Metaflumizón.

Reducción: Derivados de amina de Metaflumizón.

Sustitución: Compuestos aromáticos sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

Indoxacarb: Otro insecticida bloqueador de los canales de sodio.

Fipronil: Un insecticida fenilpirazol que también se dirige al sistema nervioso de los insectos.

Imidacloprid: Un insecticida neonicotinoide que afecta el sistema nervioso pero a través de un mecanismo diferente.

Unicidad

Metaflumizón es único en su acción específica como bloqueador de los canales de sodio semicarbazona, lo que proporciona un modo de acción diferente en comparación con otros insecticidas. Esta singularidad lo hace valioso en el manejo de la resistencia a los insecticidas y proporciona una alternativa en las estrategias de manejo integrado de plagas .

Propiedades

IUPAC Name |

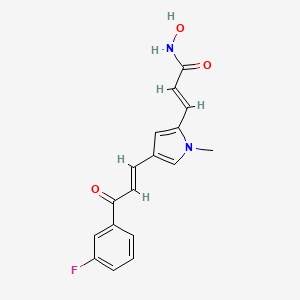

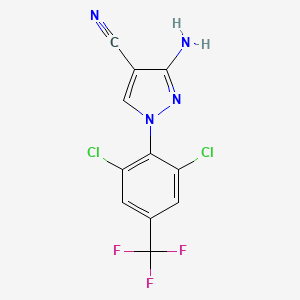

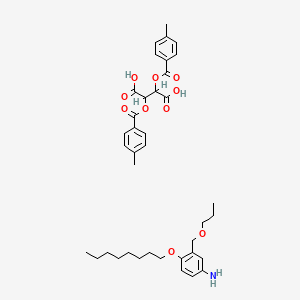

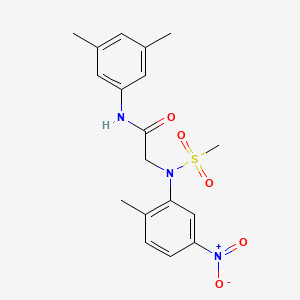

1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040373 | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3 | |

| Record name | Metaflumizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139968-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Metaflumizone?

A1: Metaflumizone acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]

Q2: Does Metaflumizone require metabolic activation to exert its insecticidal activity?

A2: Unlike some insecticides, Metaflumizone does not require metabolic activation. It is toxic to insects in its original form. []

Q3: How does Metaflumizone's interaction with sodium channels differ from that of pyrethroids?

A3: While both Metaflumizone and pyrethroids target sodium channels, they do so in distinct ways. Metaflumizone acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []

Q4: Which state of the Nav channel does Metaflumizone preferentially bind to?

A4: Research suggests that Metaflumizone exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []

Q5: Are there any studies investigating the specific binding site of Metaflumizone on insect Nav channels?

A5: While the precise binding site of Metaflumizone on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both Metaflumizone and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []

Q6: What strategies are recommended to manage potential resistance development to Metaflumizone?

A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating Metaflumizone with insecticides possessing different modes of action, avoiding consecutive applications of Metaflumizone or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]

Q7: Against which insect pests has Metaflumizone shown efficacy?

A7: Metaflumizone exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:

- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []

- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]

Q8: Are there any studies exploring the use of Metaflumizone in combination with other insecticides?

A9: Yes, research suggests that certain binary mixtures of Metaflumizone with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when Metaflumizone was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining Metaflumizone with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []

Q9: What analytical methods are used to detect and quantify Metaflumizone residues?

A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying Metaflumizone residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/no-structure.png)